molecular formula C12H8BrClO2S B12570001 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)- CAS No. 203171-92-0

2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-

Cat. No.: B12570001
CAS No.: 203171-92-0
M. Wt: 331.61 g/mol
InChI Key: WTIVSRTXJLISCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” is a synthetic organic compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents.

    Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

    Addition of the Methylthio Group: Thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromine or chlorophenyl groups, leading to dehalogenation or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine, chlorophenyl, and methylthio groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, 3-bromo-6-(4-fluorophenyl)-4-(methylthio)-
  • 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(ethylthio)-
  • 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylsulfonyl)-

Uniqueness

The unique combination of bromine, chlorophenyl, and methylthio groups in “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

203171-92-0

Molecular Formula

C12H8BrClO2S

Molecular Weight

331.61 g/mol

IUPAC Name

3-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyran-2-one

InChI

InChI=1S/C12H8BrClO2S/c1-17-10-6-9(16-12(15)11(10)13)7-2-4-8(14)5-3-7/h2-6H,1H3

InChI Key

WTIVSRTXJLISCP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.